2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 4-methylbenzenesulfonate
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Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a member of the transient receptor potential channel family and plays a crucial role in sensing environmental irritants, cold temperatures, and mechanical pressure .
Mode of Action
This compound acts as a selective TRPA1 blocker , antagonizing TRPA1-mediated calcium influx . By blocking the TRPA1 channel, it prevents the flow of calcium ions into the cells, thereby inhibiting the activation of pain and inflammation pathways .
Biochemical Pathways
The blockade of the TRPA1 channel affects several biochemical pathways. Primarily, it impacts the pain and inflammation pathways . By preventing calcium influx, it inhibits the activation of various enzymes and proteins involved in these pathways, thereby reducing pain and inflammation .
Result of Action
The blockade of the TRPA1 channel results in the reduction of pain and inflammation . This is due to the inhibition of calcium influx, which prevents the activation of pain and inflammation pathways .
Properties
CAS No. |
65881-56-3 |
---|---|
Molecular Formula |
C16H18N4O5S |
Molecular Weight |
378.4 |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18N4O5S/c1-11-4-6-12(7-5-11)26(23,24)25-9-8-20-10-17-14-13(20)15(21)19(3)16(22)18(14)2/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
HZMGDVXJMWMSIL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
solubility |
not available |
Origin of Product |
United States |
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